REACTION_CXSMILES
|
[F:1][C:2]([F:20])([F:19])[S:3]([O:6][C:7]1[CH:8]=[C:9]2[C:14](=[CH:15][CH:16]=1)[CH:13]=[C:12]([CH2:17][OH:18])[CH:11]=[CH:10]2)(=[O:5])=[O:4].C1C=C[NH+]=CC=1.[O-][Cr](Cl)(=O)=O>C(Cl)Cl>[F:19][C:2]([F:1])([F:20])[S:3]([O:6][C:7]1[CH:8]=[C:9]2[C:14](=[CH:15][CH:16]=1)[CH:13]=[C:12]([CH:17]=[O:18])[CH:11]=[CH:10]2)(=[O:4])=[O:5] |f:1.2|
|
Name
|
|
Quantity
|
70 g
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Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)OC=1C=C2C=CC(=CC2=CC1)CO)(F)F
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1C=C[NH+]=CC1.[O-][Cr](=O)(=O)Cl
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Name
|
|
Quantity
|
600 mL
|
Type
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solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
crushed
|
Type
|
ADDITION
|
Details
|
to addition) over a few minutes
|
Type
|
ADDITION
|
Details
|
After 2 hours the resulting black suspension was poured onto a silica gel column
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
purified
|
Type
|
CUSTOM
|
Details
|
to give a yellow oil that
|
Type
|
CUSTOM
|
Details
|
slowly crystallized
|
Name
|
|
Type
|
product
|
Smiles
|
FC(S(=O)(=O)OC=1C=C2C=CC(=CC2=CC1)C=O)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 65.1 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 93.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |